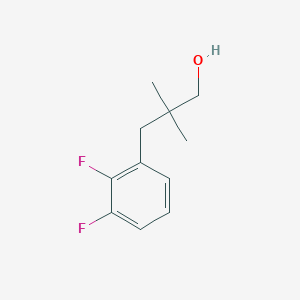

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol

Description

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol (CAS: 1369818-69-8) is a fluorinated tertiary alcohol characterized by a difluorophenyl group attached to a 2,2-dimethylpropanol backbone. This compound has been classified as a discontinued product, as noted in a 2025 report by CymitQuimica, though specific reasons for discontinuation (e.g., stability, safety, or synthesis challenges) remain undisclosed .

Properties

Molecular Formula |

C11H14F2O |

|---|---|

Molecular Weight |

200.22 g/mol |

IUPAC Name |

3-(2,3-difluorophenyl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-4-3-5-9(12)10(8)13/h3-5,14H,6-7H2,1-2H3 |

InChI Key |

NFQASSJENNOZET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C(=CC=C1)F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,3-difluorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, where 2,3-difluorobenzene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with 2,2-dimethylpropanal to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-one.

Reduction: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, applications, and analytical methods, derived from the provided evidence:

Key Comparative Insights

Impact of Fluorination: Fluorinated analogs (e.g., Impurity V, VI) exhibit higher polarity compared to non-fluorinated compounds like 3-(Diethylamino)-2,2-dimethylpropan-1-ol, which has a lower molar mass (159.27 g/mol) . Fluorine atoms likely increase boiling points and reduce volatility, though explicit data for this compound are lacking.

Structural Complexity and Applications :

- Compounds like the SNAP series () incorporate difluorophenyl groups into complex heterocycles (e.g., pyrimidinecarboxylates), enabling pharmacological activity as MCHR1 antagonists . In contrast, this compound’s simpler structure suggests use as an intermediate rather than a drug candidate.

Analytical Methods :

- HPLC is widely used to detect fluorinated impurities (e.g., in fluconazole generics), underscoring the importance of chromatographic techniques for quality control in fluorinated compounds .

Regulatory and Safety Considerations :

- While 2,2-Dimethyl-3-(3-tolyl)propan-1-ol has defined safety guidelines per IFRA , the discontinuation of this compound may reflect unresolved stability or toxicity issues.

Notes

- Discontinuation Rationale: The discontinuation of this compound () may stem from challenges in synthesis, stability, or safety, contrasting with structurally simpler analogs like 3-(Diethylamino)-2,2-dimethylpropan-1-ol, which remains in use .

- Handling Precautions: While specific data for the target compound are unavailable, analogs such as 3-(Diethylamino)-2,2-dimethylpropan-1-ol require PPE (e.g., chemical-resistant gloves, respirators) due to flammability (flash point: 73.9 °C) . Similar precautions are advised for fluorinated analogs.

- Research Gaps : Direct data on the target compound’s reactivity, solubility, and bioactivity are absent, highlighting the need for further studies on discontinued fluorinated alcohols.

Biological Activity

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14F2O |

| Molecular Weight | 200.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | NFQASSJENNOZET-UHFFFAOYSA-N |

The compound features a difluorophenyl group that contributes to its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules, such as enzymes and receptors. The difluorophenyl moiety may enhance binding affinity to target proteins, influencing their activity. This interaction could lead to various physiological effects depending on the context of use.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related fluorinated compounds found that they exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of fluorine atoms was noted to enhance lipophilicity, improving membrane penetration .

- Anticancer Research : Research has shown that similar difluorophenyl compounds can induce apoptosis in cancer cell lines. For instance, a study reported that a structurally analogous compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death mechanisms .

- Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that fluorinated alcohols can modulate enzyme activity. A study indicated that such compounds could serve as competitive inhibitors for key metabolic enzymes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Biological Activity |

|---|---|

| 2,3-Difluorophenylacetic acid | Antiinflammatory properties |

| 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol | Anticancer and antimicrobial |

| 3-(Trifluoromethylphenyl)-alcohol | Enzyme inhibition |

These comparisons suggest that the presence of fluorinated groups can significantly influence the biological properties of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.